molecular formula C13H8I2N2O4 B12481966 2-hydroxy-3,5-diiodo-N-(4-nitrophenyl)benzamide

2-hydroxy-3,5-diiodo-N-(4-nitrophenyl)benzamide

Cat. No.: B12481966
M. Wt: 510.02 g/mol
InChI Key: NWWVACDGEXQWHZ-UHFFFAOYSA-N
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Description

2-Hydroxy-3,5-diiodo-N-(4-nitrophenyl)benzamide is a complex organic compound characterized by the presence of hydroxyl, diiodo, and nitrophenyl functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3,5-diiodo-N-(4-nitrophenyl)benzamide typically involves the iodination of a benzamide precursor followed by nitration

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from commercially available benzamide derivatives. The process includes:

    Iodination: Using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Nitration: Employing a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

    Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,5-diiodo-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The iodine atoms can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or tin chloride in hydrochloric acid.

    Substitution: Sodium iodide in acetone or copper-catalyzed coupling reactions.

Major Products

    Oxidation: Formation of 2-hydroxy-3,5-diiodo-N-(4-nitrophenyl)benzaldehyde.

    Reduction: Formation of 2-hydroxy-3,5-diiodo-N-(4-aminophenyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3,5-diiodo-N-(4-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of iodine and nitro groups.

    Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine, which can be radio-labeled.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-hydroxy-3,5-diiodo-N-(4-nitrophenyl)benzamide exerts its effects is largely dependent on its functional groups:

    Hydroxyl Group: Can form hydrogen bonds, influencing the compound’s solubility and reactivity.

    Diiodo Groups: Contribute to the compound’s ability to undergo electrophilic substitution reactions.

    Nitrophenyl Group: Can participate in redox reactions, making the compound a potential antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3,5-diiodo-N-(4-aminophenyl)benzamide: Similar structure but with an amino group instead of a nitro group.

    2-Hydroxy-3,5-diiodo-N-(4-morpholino-3-nitrophenyl)benzamide: Contains a morpholino group, which may alter its biological activity.

Uniqueness

2-Hydroxy-3,5-diiodo-N-(4-nitrophenyl)benzamide is unique due to the combination of hydroxyl, diiodo, and nitrophenyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H8I2N2O4

Molecular Weight

510.02 g/mol

IUPAC Name

2-hydroxy-3,5-diiodo-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C13H8I2N2O4/c14-7-5-10(12(18)11(15)6-7)13(19)16-8-1-3-9(4-2-8)17(20)21/h1-6,18H,(H,16,19)

InChI Key

NWWVACDGEXQWHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)[N+](=O)[O-]

Origin of Product

United States

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